Methyl 3-(cyclohexylcarbamoyl)benzoate
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Overview
Description
Methyl 3-(cyclohexylcarbamoyl)benzoate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a benzoate ester derivative, characterized by the presence of a cyclohexylcarbamoyl group attached to the benzoate moiety
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(cyclohexylcarbamoyl)benzoate are currently unknown. These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Environmental factors can include things like temperature, pH, and the presence of other molecules, and can have significant impacts on the effectiveness of a compound .
Preparation Methods
The synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with cyclohexyl isocyanate, followed by esterification with methanol. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 3-(cyclohexylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(cyclohexylcarbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 3-(cyclohexylcarbamoyl)benzoate can be compared with other benzoate esters and carbamoyl derivatives. Similar compounds include:
Properties
IUPAC Name |
methyl 3-(cyclohexylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXREDKCHKOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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